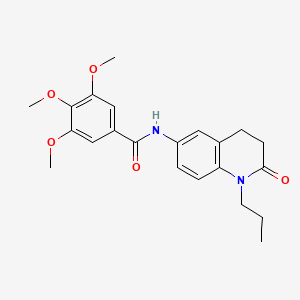![molecular formula C18H17NO4S B2444815 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-35-3](/img/structure/B2444815.png)
1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylsulfonyl compounds are valuable in organic synthesis . For example, 1-(Phenylsulfonyl)-1H-pyrrole is a compound with a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .
Synthesis Analysis
A study reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide .
Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds has been studied using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Phenylsulfonyl compounds have been involved in various chemical reactions. For instance, 1-(Phenylsulfonyl)-1H-pyrrole has been used in substitution reactions . Another study investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene .
Physical And Chemical Properties Analysis
Phenylsulfonyl compounds have distinct physical and chemical properties. For example, 1-(Phenylsulfonyl)-1H-pyrrole has a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .
Wissenschaftliche Forschungsanwendungen
Sigma Ligand Affinity and Selectivity
- This compound is related to Lu 28-179, a selective sigma 2 ligand with subnanomolar affinity. Research has focused on determining structural factors that govern sigma 1 and sigma 2 affinity and selectivity within this class of compounds. The N-substituent in these spiro compounds is crucial for both affinity and selectivity, affecting the binding to sigma receptors (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
- N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and reported to possess marked, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).
Potential as Central Nervous System Agents
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by their potential as central nervous system agents. Research has shown marked inhibition of tetrabenazine-induced ptosis for lead compounds, indicating their potential application in treating disorders related to the central nervous system (Bauer et al., 1976).
Neurokinin Receptor Antagonists
- The compound has been studied as part of research on neurokinin receptor antagonists. Spiro-substituted piperidines, including this compound, have been identified as potentially potent inhibitors against specific neurokinin receptors (Kubota et al., 1998).
Central Nervous System Depressants
- Derivatives of this compound have been synthesized and evaluated as central nervous system depressants, with some compounds showing significant potency in various neurological tests (Allen et al., 1978).
Radioiodinated Ligands for Imaging
- A radioiodinated variant of this compound was synthesized and evaluated as a potential SPECT tracer for imaging σ1 receptors, displaying low nanomolar affinity for these receptors and high subtype selectivity (Chen et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-(benzenesulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQZLBSDVFBWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


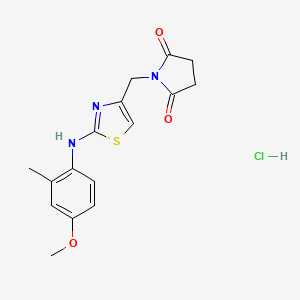

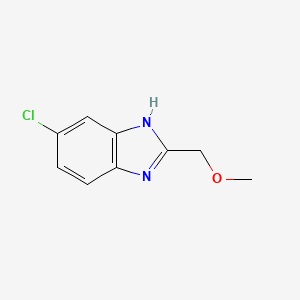
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)
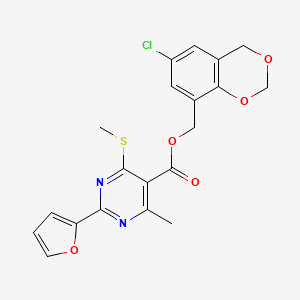
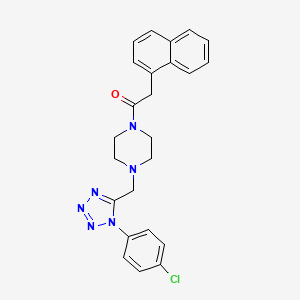
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
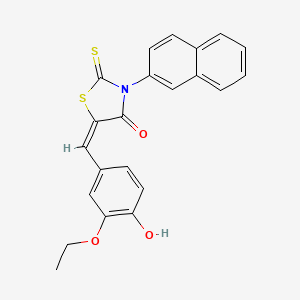
![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)
